molecular formula C16H13N3OS3 B3526666 N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-thiophenecarboxamide

N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-thiophenecarboxamide

Cat. No.: B3526666
M. Wt: 359.5 g/mol
InChI Key: OHWRPSXEEPQSFP-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule. It appears to contain a thiazole ring (a type of heterocyclic compound), a thiophene ring (another type of heterocyclic compound), and an amide group .


Molecular Structure Analysis

The molecular structure of such a compound would likely be complex, with multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include properties like melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. This is often studied in the context of drug action, where the mechanism of action refers to how a drug interacts with its target in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may be safe to handle .

Properties

IUPAC Name

N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS3/c1-10-4-6-11(7-5-10)12-9-23-16(17-12)19-15(21)18-14(20)13-3-2-8-22-13/h2-9H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWRPSXEEPQSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-thiophenecarboxamide
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N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-thiophenecarboxamide
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N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-thiophenecarboxamide

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